molecular formula C15H19FN2O3 B2460506 Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate CAS No. 1008658-22-7

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B2460506
CAS No.: 1008658-22-7
M. Wt: 294.326
InChI Key: GJQULNRFXWORNU-UHFFFAOYSA-N
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Description

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate is a chemical compound with the molecular formula C15H19FN2O3 and a molecular weight of 294.326 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves several steps. One common synthetic route includes the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [1-(3-chlorobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl [1-(3-bromobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl [1-(3-methylbenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

ethyl 2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-2-21-14(19)9-13-15(20)17-6-7-18(13)10-11-4-3-5-12(16)8-11/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQULNRFXWORNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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